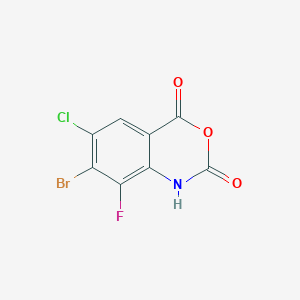![molecular formula C8H11Cl2NO B13573980 [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride](/img/structure/B13573980.png)
[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride: is a chemical compound with a unique structure that includes an aminomethyl group, a chlorophenyl group, and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the aminomethyl group is introduced onto the benzene ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various amines or alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(aminomethyl)-2-chlorobenzaldehyde or 4-(aminomethyl)-2-chlorobenzoic acid.
Reduction: Formation of 4-(aminomethyl)-2-chlorophenylmethanol or 4-(aminomethyl)-2-chlorophenylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications.
- Evaluated for its pharmacological properties and biological activity.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials and polymers.
Mecanismo De Acción
The mechanism of action of [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- [4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride
- [4-(Aminomethyl)-2-bromophenyl]methanol hydrochloride
- [4-(Aminomethyl)-2-iodophenyl]methanol hydrochloride
Comparison:
- [4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride: The fluorine atom can enhance the compound’s lipophilicity and metabolic stability.
- [4-(Aminomethyl)-2-bromophenyl]methanol hydrochloride: The bromine atom can increase the compound’s reactivity in substitution reactions.
- [4-(Aminomethyl)-2-iodophenyl]methanol hydrochloride: The iodine atom can facilitate the compound’s use in radiolabeling studies.
Uniqueness: [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride is unique due to the presence of the chlorine atom, which can influence the compound’s electronic properties and reactivity. This makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C8H11Cl2NO |
|---|---|
Peso molecular |
208.08 g/mol |
Nombre IUPAC |
[4-(aminomethyl)-2-chlorophenyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-8-3-6(4-10)1-2-7(8)5-11;/h1-3,11H,4-5,10H2;1H |
Clave InChI |
RKSLKTJXKVMURM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN)Cl)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


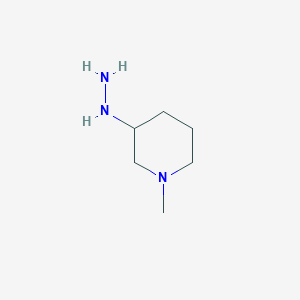
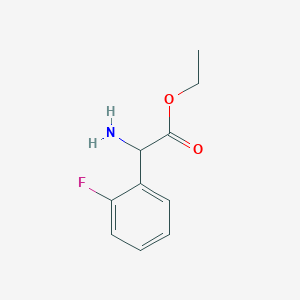
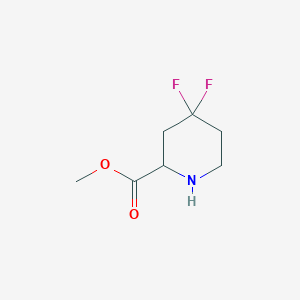
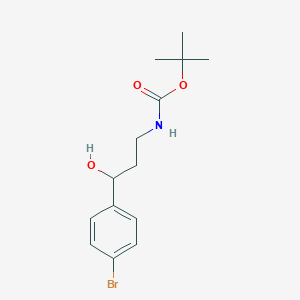
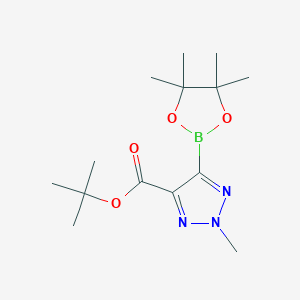
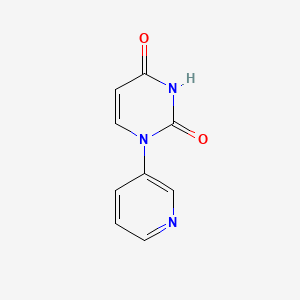
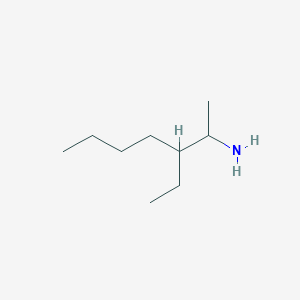
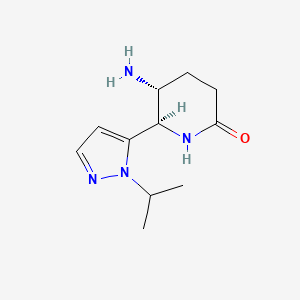
![2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)aceticacid](/img/structure/B13573953.png)

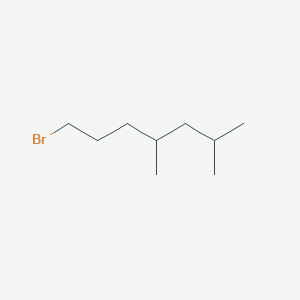
![4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B13573984.png)
![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)
